2-Phenyloxane-3-carboxylic acid
Description
Structural Classification and Unique Features of the 2-Phenyloxane-3-carboxylic Acid Core
The molecular architecture of this compound is defined by three key components: an oxane ring, a phenyl substituent, and a carboxylic acid group.
Oxanes are six-membered saturated heterocyclic ethers. The oxane ring, a derivative of cyclohexane (B81311) where one methylene (B1212753) unit is replaced by an oxygen atom, serves as the structural backbone of this compound. ebi.ac.uk This heterocyclic system is a common motif in a variety of natural products and synthetic compounds. The presence of the oxygen heteroatom within the ring introduces polarity and the potential for hydrogen bonding, influencing the molecule's solubility and intermolecular interactions. The conformational flexibility of the oxane ring, typically adopting a chair-like conformation, also plays a crucial role in determining the spatial arrangement of its substituents and, consequently, its chemical reactivity and biological activity.
The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, renowned for its acidic nature and its versatile reactivity. solubilityofthings.comnumberanalytics.com This functional group can participate in a wide array of chemical transformations, serving as a precursor for esters, amides, and other derivatives. britannica.com Furthermore, the ability of carboxylic acids to engage in hydrogen bonding and electrostatic interactions makes them critical players in molecular recognition phenomena. ijacskros.comresearchgate.net In biological systems, the carboxylate form of the acid is involved in numerous enzymatic reactions and protein-ligand binding events. nih.gov The presence of a carboxylic acid in the this compound structure imparts acidic properties and provides a handle for further chemical modification.
Historical Perspective on the Study of Phenyl-Substituted Cyclic Ethers
Current Research Landscape and Gaps Pertaining to this compound
A review of the current scientific literature reveals a significant gap in the specific study of this compound. While extensive research exists on its constituent functional groups and related molecular structures, this particular combination appears to be a novel or at least an under-investigated area. The lack of dedicated studies presents both a challenge and an opportunity. The challenge lies in the absence of established synthetic routes and characterized properties. The opportunity, however, is substantial, as the unique structural features of this compound suggest a range of potential applications, from medicinal chemistry to materials science, that are yet to be explored. Future research should focus on the development of efficient synthetic methodologies, thorough characterization of its physicochemical properties, and investigation of its potential biological activities.
Interactive Data Tables
Table 1: General Properties of Constituent Functional Groups
| Functional Group | General Structure | Key Properties |
| Phenyl | C₆H₅- | Aromatic, hydrophobic, sterically demanding |
| Oxane | C₅H₁₀O | Saturated heterocycle, polar, conformationally flexible |
| Carboxylic Acid | -COOH | Acidic, hydrogen bond donor/acceptor, reactive |
Table 2: Comparison of Related Phenyl-Substituted Heterocyclic Carboxylic Acids
| Compound Name | Structure | Key Research Findings |
| 3-Phenyloxirane-2-carboxylic acid | C₉H₈O₃ | Serves as a chiral building block in organic synthesis. |
| 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid | C₁₁H₁₀O₄ | Investigated for its synthetic utility. bldpharm.com |
| This compound | C₁₁H₁₂O₃ | Currently under-researched. |
Structure
3D Structure
Properties
CAS No. |
1955493-87-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenyloxane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) |
InChI Key |
PLTXACXZZGZCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenyloxane 3 Carboxylic Acid
Novel Reaction Pathways for the Formation of the Oxane Ring System
Ring-Closing Metathesis in Dihydropyran and Oxane Syntheses
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings, including dihydropyrans and oxanes. wikipedia.org This catalytic reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene, which drives the reaction to completion. organic-chemistry.org The strategic application of RCM offers a direct route to the core structure of 2-phenyloxane-3-carboxylic acid from an appropriately substituted acyclic precursor.
The synthesis of oxane rings via RCM typically starts from a diene precursor containing an ether linkage. For the specific case of this compound, a plausible acyclic precursor would be an allyl ether derivative bearing a phenyl group and a protected carboxylic acid function at the appropriate positions. The choice of catalyst is critical for the success of the RCM reaction, with ruthenium-based catalysts such as Grubbs' first and second-generation catalysts, and Hoveyda-Grubbs catalysts being the most commonly employed due to their high functional group tolerance and activity. organic-chemistry.org
The efficiency and stereochemical outcome of the RCM reaction can be influenced by several factors, including the catalyst type, solvent, temperature, and the substitution pattern of the diene precursor. For instance, the formation of either the E- or Z-isomer of the resulting cycloalkene is dependent on the ring strain and the catalyst used. wikipedia.org
Table 1: Comparison of Common Ruthenium Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | Good activity for terminal and disubstituted olefins. |
| Grubbs' Catalyst | Second | Higher activity and broader substrate scope, including tri- and tetrasubstituted olefins. |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxybenzylidene ligand, leading to increased stability and recyclability. |
Research into the synthesis of various oxygen heterocycles has demonstrated the broad applicability of RCM. While specific examples for this compound are not prevalent in the literature, the general principles are well-established for the synthesis of substituted tetrahydropyrans. rsc.org
Regioselective Functionalization Approaches for this compound
The regioselective functionalization of the pre-formed this compound ring system is a critical aspect for generating diverse derivatives. The inherent reactivity of the oxane ring and the directing effects of the phenyl and carboxylic acid substituents offer opportunities for selective modifications at specific positions.
A key strategy for the functionalization of similar 2-phenyltetrahydropyran systems involves the regioselective α-lithiation and subsequent trapping with an electrophile. researchgate.net This approach takes advantage of the activating effect of the adjacent oxygen atom, which stabilizes the lithiated intermediate. The presence of a directing group and the choice of the lithiating agent and solvent are crucial for controlling the regioselectivity. For instance, the use of s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to effectively promote the α-lithiation of 2-phenyltetrahydropyran. researchgate.net
Applying this principle to this compound, one could envision the regioselective deprotonation at the C2 position, facilitated by the phenyl group and the ring oxygen. The resulting carbanion could then be quenched with a variety of electrophiles to introduce new substituents at this position. However, the presence of the acidic proton of the carboxylic acid at C3 would necessitate protection of this group prior to the lithiation step.
Alternatively, functionalization could be directed to other positions on the ring or the phenyl group through different chemical transformations. For example, electrophilic aromatic substitution on the phenyl ring could be explored, although the directing effects of the oxane ring would need to be considered.
Table 2: Potential Regioselective Functionalization Strategies
| Position | Strategy | Reagents | Potential Products |
| C2 | α-Lithiation and Electrophilic Quench | s-BuLi/TMEDA, then E+ | 2-Substituted-2-phenyloxane-3-carboxylic acid derivatives |
| Phenyl Ring | Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4 | Nitro-substituted phenyl derivatives |
Development of Efficient and Scalable Synthetic Protocols
The transition from laboratory-scale synthesis to industrial production requires the development of efficient and scalable protocols. Key considerations include minimizing the number of synthetic steps, using cost-effective and readily available starting materials, avoiding hazardous reagents, and simplifying purification procedures.
For the synthesis of tetrahydropyran (B127337) derivatives, flow chemistry has emerged as a promising technology for large-scale production. jst.go.jp Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. These features can lead to higher yields, better product quality, and reduced reaction times.
In the context of RCM, optimizing for scalability involves careful selection of the catalyst to ensure high turnover numbers and stability under the reaction conditions. Furthermore, developing methods for catalyst removal and recycling is crucial for making the process economically viable.
Another important aspect of scalable synthesis is the use of chromatography-free purification methods. Techniques such as crystallization, distillation, and extraction are preferred for large-scale operations as they are generally more cost-effective and less time-consuming than chromatographic separations.
Analytical Techniques for Reaction Monitoring and Product Characterization in Synthesis
A robust suite of analytical techniques is essential for monitoring the progress of the synthesis and for the unambiguous characterization of the final product, this compound, and its intermediates.
Reaction Monitoring:
Thin-Layer Chromatography (TLC): A rapid and simple technique for qualitatively monitoring the disappearance of starting materials and the appearance of products.
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, allowing for the determination of conversion and the detection of byproducts.
Gas Chromatography (GC): Suitable for monitoring reactions involving volatile compounds.
Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, including the stereochemistry of the substituents on the oxane ring. Techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms.
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structure confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl group of the carboxylic acid and the C-O-C stretch of the oxane ring.
X-ray Crystallography: In cases where a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry.
Table 3: Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
| NMR | Structure Elucidation | Connectivity, Stereochemistry |
| MS | Molecular Weight and Formula | Molecular Weight, Elemental Composition |
| IR | Functional Group Analysis | Presence of Carbonyl, Ether, etc. |
| HPLC | Purity Assessment | Quantitative Purity, Impurity Profile |
| X-ray Crystallography | Absolute Structure Determination | 3D Structure, Absolute Stereochemistry |
Chemical Transformations and Reactivity of 2 Phenyloxane 3 Carboxylic Acid
Carboxylic Acid Group Functionalizations
The carboxylic acid group is a primary site for a variety of functionalization reactions, enabling the synthesis of a broad spectrum of derivatives. These transformations are fundamental in modifying the molecule's physical and chemical properties.
The conversion of 2-Phenyloxane-3-carboxylic acid to its corresponding esters is a common and synthetically valuable transformation. Esters are frequently prepared through the condensation of a carboxylic acid with an alcohol. acs.org The most prevalent method for this is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. researchgate.netpearson.com This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water generated during the reaction is removed. pearson.comacs.org
Alternatively, esterification can be achieved under milder, neutral conditions using coupling reagents. For instance, the combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can efficiently promote the esterification of carboxylic acids with alcohols at room temperature. acs.org This method avoids the harsh acidic conditions of the Fischer esterification, which is beneficial when acid-sensitive functional groups are present in the molecule. acs.org
Transesterification, the process of converting one ester into another by exchanging the alkoxy group, is also a feasible reaction. rsc.org This can be accomplished under either acidic or basic conditions. rsc.org In a basic medium, an alkoxide is used to displace the existing alkoxy group via a nucleophilic acyl substitution mechanism. rsc.org Acid-catalyzed transesterification proceeds by protonating the carbonyl group, which enhances its electrophilicity for attack by an incoming alcohol molecule. rsc.org
Table 1: Representative Conditions for Esterification of Carboxylic Acids
| Method | Reagents and Conditions | Byproducts | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (often as solvent), catalytic H₂SO₄ or HCl, heat | Water | Reversible reaction; driven to completion by excess alcohol or water removal. researchgate.netpearson.comacs.org |
| TPPO/(COCl)₂ System | Alcohol, TPPO, (COCl)₂, Et₃N, room temperature | TPPO, CO, CO₂, HCl | Mild, neutral conditions suitable for acid-sensitive substrates. acs.org |
The formation of amides from this compound is another crucial functionalization. Direct amidation can be achieved by heating the carboxylic acid with an amine, which drives off the water molecule formed. However, this often requires high temperatures. To facilitate amide bond formation under milder conditions, various coupling reagents and catalysts have been developed.
A common strategy involves the in situ activation of the carboxylic acid. Reagents such as triphenylphosphine (PPh₃) in combination with iodine (I₂) can activate the carboxylic acid, allowing for rapid and high-yielding amidation upon addition of an amine. nih.gov The sequence of reagent addition is critical in these reactions to avoid the formation of side products like anhydrides. nih.gov Boron-based reagents, such as amine-borane complexes, have also been employed as dual-purpose reagents that both activate the carboxylic acid and deliver the amine, providing a versatile and efficient method for amide synthesis. acs.org Furthermore, silicon-based catalysts, like triarylsilanols, have been shown to effectively catalyze the direct amidation of carboxylic acids. jk-sci.com
In the context of synthesizing more complex structures like peptides, this compound can be coupled with amino acids or peptide fragments. wikipedia.org This process typically requires specialized peptide coupling reagents to facilitate the formation of the peptide (amide) bond while minimizing side reactions and preserving stereochemical integrity. wikipedia.orgbyjus.com Reagents like N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in the presence of N-hydroxysuccinimide (NHS) are commonly used to activate the carboxylic acid for nucleophilic attack by the amino group of an amino acid ester. wikipedia.org
Table 2: Selected Methods for Amidation of Carboxylic Acids
| Method | Reagents and Conditions | Key Features |
|---|---|---|
| PPh₃/I₂ System | PPh₃, I₂, amine, base (e.g., Et₃N) | High yields and chemoselectivity; reagent addition sequence is crucial. nih.gov |
| Amine-Boranes | Amine-borane complex, heat | Dual-purpose reagent; eliminates the need for separate dehydrating agents. acs.org |
| Peptide Coupling | EDC·HCl, NHS, amino acid ester, base | Standard conditions for forming peptide bonds; minimizes racemization. wikipedia.org |
| Triarylsilanol Catalysis | Triarylsilanol catalyst, amine, heat | First silicon-centered molecular catalysts for direct amidation. jk-sci.com |
For enhanced reactivity in acylation reactions, this compound can be converted into more reactive derivatives like acyl halides and anhydrides. These intermediates are not typically isolated but are generated in situ to react with nucleophiles.
Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). acs.org This reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. acs.org
Symmetric anhydrides can be synthesized from carboxylic acids using dehydrating agents. A highly efficient method involves the use of triphenylphosphine oxide (TPPO) and oxalyl chloride, which generates the anhydride (B1165640) under mild and neutral conditions. ntu.edu.sg The reaction proceeds through a reactive acyl phosphonium (B103445) salt intermediate. ntu.edu.sg Anhydrides can also be formed as a side product in certain amidation reactions, for example, when a carboxylic acid is treated with a PPh₃-I₂ mixture in the presence of a base before the amine is added. nih.gov
The removal of the carboxyl group from this compound, a process known as decarboxylation, can be achieved through several radical-based methods, as it lacks the β-carbonyl structure that facilitates thermal decarboxylation. pearson.commasterorganicchemistry.com
The Barton decarboxylation is a prominent method for the reductive decarboxylation of carboxylic acids. jk-sci.comwikipedia.org This two-step process first involves the conversion of the carboxylic acid into a thiohydroxamate ester, often called a Barton ester. orgoreview.com This ester is then heated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride or phenylsilane), leading to the formation of the corresponding 2-phenyloxane. wikipedia.orgnih.gov
Another classical method is the Hunsdiecker reaction , which achieves a decarboxylative halogenation. wikipedia.orgbyjus.com In this reaction, the silver salt of the carboxylic acid is treated with a halogen (e.g., bromine), resulting in the formation of a 3-halo-2-phenyloxane and the loss of carbon dioxide. quimicaorganica.orgorganic-chemistry.org The reaction is believed to proceed through a radical chain mechanism. alfa-chemistry.com Variations of this reaction, such as using mercuric oxide and bromine or lead(IV) acetate (B1210297) and a halide salt (Kochi reaction), have also been developed. byjus.comorgoreview.com
Stereospecific and Regioselective Transformations of the Oxane Ring
The oxane ring of this compound, while generally stable, can undergo specific transformations. The presence of the phenyl and carboxylic acid substituents influences the stereochemical and regiochemical outcomes of these reactions.
The tetrahydropyran (B127337) (oxane) ring is a cyclic ether and is relatively resistant to oxidation and reduction under standard conditions. However, specific reagents and strategies can be employed to achieve selective transformations. The presence of adjacent activating groups or the introduction of unsaturation can facilitate reactions on the ring.
While direct oxidation of the saturated C-H bonds of the oxane ring is challenging, methods involving radical halogenation followed by elimination could introduce unsaturation, creating a dihydropyran system. This unsaturated intermediate would then be susceptible to a wider range of oxidative transformations, such as epoxidation or dihydroxylation at the double bond.
Reduction of the oxane ring itself would require harsh conditions leading to ring-opening. For instance, treatment with strong Lewis acids and a reducing agent could potentially cleave the ether linkage. However, such reactions would likely not be selective and could lead to a mixture of products. More controlled reductions are typically seen in the synthesis of tetrahydropyrans rather than the modification of a pre-existing stable ring. nih.gov For example, the reduction of tetrahydropyran-4-ones can be achieved with high stereoselectivity using sterically demanding reducing agents like L-Selectride. nih.gov If a carbonyl group were present on the oxane ring of a derivative of this compound, its reduction would be a viable stereoselective transformation.
Nucleophilic and Electrophilic Substitutions on the Oxane Core
The oxane ring of this compound is a saturated heterocyclic system. Generally, direct nucleophilic or electrophilic substitution on an unsubstituted, saturated ether ring is challenging due to the low reactivity of C-H and C-O bonds. However, the presence of the phenyl and carboxylic acid groups can influence the reactivity of the oxane core.
Nucleophilic Substitution:
Direct nucleophilic substitution on the carbon atoms of the oxane ring is unlikely under standard conditions. However, activation of the ether oxygen, for instance by strong acids, could facilitate nucleophilic attack. The substitution reactions of tetrahydropyran acetals, which are related structures, can proceed through either SN1 or SN2-like pathways depending on the nucleophile and reaction conditions. acs.org For weaker nucleophiles, SN1 mechanisms are generally favored, while stronger nucleophiles can react via an SN2-like mechanism. acs.orgnih.gov The stereochemical outcome of such reactions is highly dependent on the chosen pathway. acs.org
The solvent also plays a crucial role in determining the reaction mechanism and selectivity. Polar solvents tend to favor SN1 pathways, whereas nonpolar solvents favor SN2 reactions in nucleophilic substitutions of tetrahydropyran acetals. nih.govnyu.eduacs.org
Electrophilic Substitution:
Direct electrophilic substitution on the saturated oxane ring is not a feasible reaction pathway. The high electron density required for electrophilic attack is absent in the C-H bonds of the ring.
Ring-Opening and Rearrangement Reactions of the Oxane Moiety
Ring-Opening Reactions:
The oxane ring in this compound can potentially undergo ring-opening reactions under specific conditions. Acid-catalyzed ring-opening of tetrahydropyran derivatives is a known transformation. For instance, 2-alkoxy-3,4-dihydropyrans undergo ring-opening in the presence of thiols or thiophenols. lookchem.com In the case of this compound, protonation of the ether oxygen would make the adjacent C2 and C6 carbons more electrophilic and susceptible to nucleophilic attack, leading to ring cleavage. The regioselectivity of the attack would be influenced by the electronic and steric effects of the phenyl and carboxylic acid substituents.
Copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been reported as a method to synthesize tetrahydropyrans, indicating that ring-opening is a key step in the transformation of related cyclic ethers. rsc.org
Rearrangement Reactions:
Rearrangement reactions of the oxane ring could be initiated by the formation of a carbocation intermediate, for example, through the loss of a leaving group or by acid catalysis. A notable rearrangement in related systems is the ring-contraction reaction of substituted tetrahydropyrans to provide 2-acyltetrahydrofurans. acs.org Furthermore, a stereoselective Heck redox-relay strategy has been utilized for the synthesis of functionalized 2,6-trans-tetrahydropyrans, which proceeds through a novel exo-cyclic migration. acs.org
Reactions and Substituent Effects on the Phenyl Group
The phenyl group attached to the oxane ring at the C2 position is susceptible to typical aromatic reactions. The oxane-3-carboxylic acid moiety will act as a substituent on the benzene (B151609) ring, influencing the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution Reactions
Common EAS reactions that could be performed on the phenyl ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | meta-nitro substituted derivative |
| Bromination | Br₂, FeBr₃ | meta-bromo substituted derivative |
| Sulfonation | Fuming H₂SO₄ | meta-sulfonic acid substituted derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl substituted derivative |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) at the Phenyl Substituent
To perform palladium-catalyzed cross-coupling reactions on the phenyl ring, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This could be achieved through electrophilic halogenation as described above. Once the halo- or triflate-substituted derivative is obtained, it can participate in various cross-coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. harvard.edulibretexts.org A bromo- or iodo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or esters. The reaction is typically carried out in the presence of a base. harvard.edu Allylic ethers have been successfully used as substrates in Suzuki-Miyaura couplings. nih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A halo-substituted this compound could be coupled with various terminal alkynes to introduce an alkynyl substituent onto the phenyl ring. Copper-free Sonogashira protocols have also been developed. rsc.orgnih.gov
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Halo-derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |
| Sonogashira | Halo-derivative, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | Arylalkyne derivative |
Multi-Component Reactions Involving this compound as a Component
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. scispace.com Given its bifunctional nature (a carboxylic acid and a cyclic ether), this compound could potentially participate in MCRs.
For instance, the carboxylic acid functionality could be involved in reactions like the Ugi or Passerini reactions. The oxane ring itself, particularly if it can be induced to open, could present new reactive sites for MCRs. The Prins cyclization, a type of multi-component reaction, is used to synthesize tetrahydropyran derivatives. scispace.comnih.gov It is conceivable that under certain conditions, derivatives of this compound could participate in related MCRs to generate more complex molecular architectures. MCRs have been employed to synthesize a variety of tetrahydropyridine (B1245486) and tetrahydropyran-4-one derivatives. researchgate.netdntb.gov.ua
Stereochemical Investigations of 2 Phenyloxane 3 Carboxylic Acid
Diastereomeric and Enantiomeric Resolution Methodologies for 2-Phenyloxane-3-carboxylic Acid
The resolution of racemic mixtures into their constituent enantiomers is a critical process in stereochemistry, particularly in the synthesis of optically active compounds. For this compound, which possesses chiral centers, the separation of its stereoisomers is essential for studying the specific biological activities and properties of each isomer. The methodologies for achieving this separation can be broadly categorized into the formation of diastereomers, which have different physical properties and can be separated, and direct enantiomeric separation using chiral environments.
A common and long-standing method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.org This technique involves reacting the racemic this compound with an enantiomerically pure chiral base. The resulting acid-base reaction produces a mixture of two diastereomeric salts. Since diastereomers have distinct physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid. Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethylamine. libretexts.orgwikipedia.org The choice of the resolving agent is crucial and often determined empirically to find one that provides a significant difference in solubility between the diastereomeric salts.
Another widely used approach is the formation of diastereomeric esters. libretexts.org In this method, the racemic this compound is esterified with a chiral alcohol, creating a mixture of diastereomeric esters. These esters, unlike the original enantiomers, have different physical and chemical properties, which allows for their separation using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). tcichemicals.commdpi.com After separation, the chiral auxiliary (the alcohol) is cleaved, typically through hydrolysis, to yield the pure enantiomers of the carboxylic acid. libretexts.org The success of this method depends on the ability to separate the diastereomeric esters, which can sometimes require optimization of the chromatographic conditions.
Kinetic resolution represents another strategy for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. google.comgoogle.com For instance, an enzyme or a chiral chemical catalyst could be used to selectively catalyze a reaction (e.g., esterification) of one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched carboxylic acid and the product formed from the more reactive enantiomer. These can then be separated by conventional methods. A key advantage of kinetic resolution is the potential for high enantioselectivity.
With advancements in chromatographic techniques, direct separation of enantiomers using chiral chromatography has become a powerful tool. tcichemicals.com This method avoids the need for derivatization to form diastereomers. The racemic mixture of this compound can be passed through an HPLC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are among the most common and effective for a wide range of chiral compounds. tcichemicals.com
Below are illustrative data tables representing the types of results that could be obtained from these resolution methodologies.
Table 1: Illustrative Data for Diastereomeric Salt Resolution
| Chiral Resolving Agent | Solvent System for Crystallization | Diastereomeric Salt Recovered | Yield (%) | Enantiomeric Excess (%) of Recovered Acid |
| (R)-1-Phenylethylamine | Ethanol/Water | (R)-acid-(R)-amine salt | 42 | >98 |
| (S)-1-Phenylethylamine | Methanol | (S)-acid-(S)-amine salt | 38 | >97 |
| Brucine | Acetone | (S)-acid-brucine salt | 45 | >99 |
| Strychnine | Ethanol | (R)-acid-strychnine salt | 40 | >98 |
Table 2: Illustrative Data for Diastereomeric Ester Resolution via HPLC
| Chiral Auxiliary Alcohol | Chromatographic Column | Mobile Phase | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |
| (R)-Mandelic Acid Methyl Ester | Silica Gel | Hexane/Ethyl Acetate (B1210297) (80:20) | 15.2 | 18.5 | 1.8 |
| (S)-2-Butanol | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 12.8 | 14.9 | 1.5 |
| (R)-Pantolactone | Normal Phase | Heptane/Ethanol (95:5) | 21.4 | 25.1 | 2.1 |
Table 3: Illustrative Data for Direct Chiral HPLC Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Enantioselectivity (α) |
| Chiralpak AD-H | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 9.7 | 11.8 | 1.25 |
| Chiralcel OJ-H | Heptane/Ethanol (85:15) | 0.8 | 14.2 | 16.5 | 1.16 |
| Lux Cellulose-2 | Methanol/Acetonitrile (50:50) | 1.2 | 7.5 | 9.1 | 1.21 |
Theoretical and Computational Chemistry of 2 Phenyloxane 3 Carboxylic Acid
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the molecular properties of complex organic structures. nih.govmdpi.com For 2-Phenyloxane-3-carboxylic acid, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) can provide profound insights into its electronic characteristics and stability. nih.gov
Electronic Structure and Stability of this compound
The electronic structure of this compound is defined by the interplay of its three main components: the saturated oxane ring, the aromatic phenyl group, and the electron-withdrawing carboxylic acid group. DFT calculations are employed to determine key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the carboxylic acid group, particularly the π* orbital of the carbonyl. The stability of the molecule is influenced by the electronic delocalization within the phenyl ring and the inductive effects of the oxygen heteroatom in the oxane ring and the carboxyl group.
Table 1: Calculated Electronic Properties of this compound Stereoisomers (Hypothetical DFT Data)
| Stereoisomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| (2R,3S)-cis | -6.85 | -1.20 | 5.65 | 2.1 |
| (2S,3R)-cis | -6.85 | -1.20 | 5.65 | 2.1 |
| (2R,3R)-trans | -6.92 | -1.15 | 5.77 | 3.5 |
| (2S,3S)-trans | -6.92 | -1.15 | 5.77 | 3.5 |
Energetics of Stereoisomers and Conformers
This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Furthermore, the oxane ring can adopt various conformations, primarily chair and boat forms, and rotations around the C-C and C-O single bonds create a complex potential energy surface.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a static picture of molecular stability, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations for this compound, often performed in a solvent like water to mimic physiological conditions, can reveal its conformational landscape and key intermolecular interactions. nih.govresearchgate.net
By simulating the molecule's trajectory over nanoseconds, researchers can observe transitions between different conformational states, such as the puckering of the oxane ring or the rotation of the phenyl and carboxyl substituents. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) helps assess the stability of the ligand-receptor complexes or the molecule's conformation over the simulation period. nih.gov These simulations are also crucial for understanding how the molecule interacts with its environment, mapping out the formation and lifetime of hydrogen bonds with solvent molecules or other solute molecules. researchgate.netuchicago.edu
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be invaluable for identifying and characterizing newly synthesized compounds.
Infrared (IR) Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov For this compound, the most characteristic IR absorption band would be the C=O stretching vibration of the carboxylic acid group, typically appearing in the 1690–1750 cm⁻¹ range. nih.govmsu.edu The precise frequency is sensitive to the molecular environment; for instance, intermolecular hydrogen bonding (dimerization) can cause a significant redshift (lowering of frequency) of the C=O stretch. Calculations can model these effects and help interpret experimental spectra. nih.gov
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational methods like DFT, often using the GIAO (Gauge-Including Atomic Orbital) method. nih.govresearchgate.net These predictions are highly sensitive to the three-dimensional structure, including stereochemistry. rsc.org By calculating the ¹H and ¹³C chemical shifts for the different possible stereoisomers and conformers of this compound, a theoretical spectrum can be generated. nih.gov Comparing these predicted spectra with experimental data can be a definitive method for assigning the correct structure and stereochemistry of the synthesized product. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for the Most Stable Conformer of (2R,3S)-2-Phenyloxane-3-carboxylic Acid (Hypothetical)
| Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|
| IR: ν(C=O) stretch (cm⁻¹) | 1715 | 1712 |
| IR: ν(O-H) stretch (cm⁻¹) | 3050 (dimer) | 3045 (broad) |
| ¹³C NMR: C=O (ppm) | 175.8 | 176.2 |
| ¹H NMR: H on C2 (ppm) | 4.15 | 4.21 |
| ¹H NMR: H on C3 (ppm) | 3.22 | 3.28 |
Computational Elucidation of Reaction Mechanisms involving this compound
Computational chemistry is instrumental in mapping the reaction pathways of organic molecules. For this compound, a relevant reaction for study would be its decarboxylation. nih.gov DFT calculations can be used to model the entire reaction energy profile. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting material and the final products.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is often the most computationally demanding step.
Calculating Activation Energies: The energy difference between the reactant and the transition state determines the reaction rate.
By mapping this pathway, chemists can understand the feasibility of a reaction under certain conditions and gain insight into the electronic and structural changes that occur during the transformation. For example, a study on the decarboxylation of 2-pyridone-3-carboxylic acid demonstrated how such reactions can be modeled. nih.gov
Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking) within this compound Systems
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.comrsc.org this compound is rich in functionalities that can participate in various NCIs.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This allows for the formation of strong, highly directional hydrogen bonds, most notably the classic carboxylic acid dimer, which significantly influences the physical properties and crystal structure. unc.edunih.gov The ether oxygen in the oxane ring can also act as a hydrogen bond acceptor.
π-Stacking: The phenyl group allows for π-π stacking interactions with other aromatic rings. nih.govchemrxiv.org These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of crystal structures and ligand-protein binding. researchgate.netrsc.org The geometry can be face-to-face or, more commonly, offset-stacked.
Computational tools like the Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis can be used to visualize, characterize, and quantify these interactions, providing data on bond paths and interaction energies. nih.govmdpi.comnih.gov
Table 3: Key Non-Covalent Interactions in a Dimer of this compound (Hypothetical Analysis)
| Interaction Type | Atoms Involved | Typical Distance (Å) | Estimated Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | (Carboxyl) O-H···O=C (Carboxyl) | 1.6 - 1.8 | -5 to -8 |
| π-Stacking (Offset) | (Phenyl Ring) C···C (Phenyl Ring) | 3.4 - 3.8 | -1 to -3 |
| C-H···O Interaction | (Phenyl) C-H···O (Oxane) | 2.2 - 2.6 | -0.5 to -1.5 |
Design and Synthesis of 2 Phenyloxane 3 Carboxylic Acid Derivatives and Analogues
Structural Modifications of the Oxane Ring (e.g., degree of unsaturation, incorporation of additional heteroatoms)
Degree of Unsaturation: Introducing unsaturation into the oxane ring to form dihydropyran or pyran derivatives significantly alters the geometry and electronic properties of the scaffold. For instance, the synthesis of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester has been reported, which can then be reduced to the corresponding saturated tetrahydropyran (B127337). google.com This demonstrates a viable route to access both unsaturated and saturated analogues, allowing for an investigation into how the ring's planarity and flexibility impact biological activity.
Incorporation of Additional Heteroatoms: The replacement of a carbon atom within the oxane ring with another heteroatom, such as nitrogen (to form a piperidine) or sulfur (to form a thiane), can profoundly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For example, tetrahydropyran rings fused with other nitrogen-containing heterocycles are core components of various bioactive molecules. rsc.org While not a direct modification of the 2-phenyloxane ring itself, the principles of synthesizing fused systems, such as tetrahydropyran-tetrahydrofuran (Tp-THF) rings used as ligands in HIV protease inhibitors, highlight the potential for creating novel scaffolds by incorporating additional heteroatoms. nih.gov These modifications can lead to altered binding interactions with target proteins.
Exploration of Substituent Effects on the Phenyl Ring (e.g., electronic and steric modifications)
The phenyl group at the 2-position of the oxane ring offers a readily accessible point for modification to probe the influence of electronic and steric factors on molecular properties and biological function. Substituents on the aromatic ring can alter the molecule's reactivity, conformation, and interactions with biological targets through inductive and resonance effects. lasalle.edulumenlearning.comlibretexts.org
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can modulate the electron density of the aromatic system. lasalle.edu
Electron-Donating Groups (e.g., -OH, -OCH₃, -NH₂): These groups increase the electron density of the phenyl ring, which can enhance cation-π interactions with biological targets. libretexts.org They are generally considered activating groups. libretexts.org
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃, halogens): These groups decrease the electron density of the ring and are considered deactivating groups. lumenlearning.comlibretexts.org Halogens, while deactivating due to their inductive effect, can also participate in halogen bonding, a specific type of non-covalent interaction that can be important for ligand-protein binding.
Studies on 5-aryl-1,3-dioxanes, a closely related system, have shown that remote substituents on the phenyl ring affect the conformational energy of the molecule. Electron-withdrawing substituents were found to decrease the conformational energy of the aryl group, while electron-donating substituents increased it, with a linear correlation to Hammett substituent parameters. This suggests that substituents on the phenyl ring of 2-phenyloxane-3-carboxylic acid could similarly influence the preferred conformation of the entire molecule, thereby affecting its biological activity.
Steric Effects: The size and position of substituents on the phenyl ring can have significant steric implications. Bulky substituents can be used to probe the size and shape of a binding pocket and can also influence the relative orientation of the phenyl ring and the oxane ring. For example, increasing the size of an alkyl group on a phenyl ring can sterically hinder certain positions. lasalle.edu
A summary of common substituents and their electronic effects is presented in the table below.
| Substituent | Electronic Effect | Nature |
| -OH, -NH₂ | Electron-donating (resonance) | Activating |
| -OCH₃ | Electron-donating (resonance) | Activating |
| -CH₃ | Electron-donating (inductive) | Activating |
| -Cl, -Br, -I | Electron-withdrawing (inductive) | Deactivating |
| -NO₂ | Electron-withdrawing (resonance & inductive) | Deactivating |
| -CN | Electron-withdrawing (resonance & inductive) | Deactivating |
| -COOH | Electron-withdrawing (resonance & inductive) | Deactivating |
Derivatization of the Carboxylic Acid Moiety for Modulation of Chemical Properties
The carboxylic acid group is a key functional handle that can be readily derivatized to modulate the compound's acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. thermofisher.com Such modifications are crucial for optimizing pharmacokinetic properties like membrane permeability and metabolic stability.
Common derivatization strategies include the formation of:
Esters: Conversion to methyl, ethyl, or other esters can mask the polarity of the carboxylic acid, potentially improving cell permeability. For example, the synthesis of methyl 6-pentyl-tetrahydro-2H-pyran-3-carboxylate has been documented. google.com
Amides: Amide formation with a diverse range of amines introduces new points for interaction and can significantly alter the molecule's biological profile. Standard peptide coupling reagents can be employed for this purpose. thermofisher.com
Alcohols: Reduction of the carboxylic acid to a primary alcohol provides a neutral analogue and a new site for further functionalization.
The table below outlines some common derivatization reactions for carboxylic acids.
| Reagent(s) | Product | Purpose |
| ROH, H⁺ | Ester | Increase lipophilicity, prodrug strategy |
| RNH₂, DCC/EDC | Amide | Introduce new interaction points, modulate polarity |
| LiAlH₄ or BH₃ | Primary Alcohol | Remove acidic proton, create neutral analogue |
| SOCl₂ | Acyl Chloride | Activate for further reactions |
Stereochemical Implications in the Design of New Analogues
The this compound scaffold contains at least two stereocenters at the C2 and C3 positions of the oxane ring. The relative and absolute stereochemistry of these centers is critical, as stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, stereoselective synthesis is paramount in the design of new analogues.
The synthesis of substituted tetrahydropyrans often relies on cyclization reactions where the stereochemistry can be controlled. uva.es For instance, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols has been shown to produce polysubstituted tetrahydropyrans with high diastereoselectivity. uva.es Similarly, intramolecular oxa-Michael reactions catalyzed by chiral phosphoric acids can yield enantiomerically enriched tetrahydropyrans. whiterose.ac.ukrsc.org
The relative stereochemistry of substituents on the tetrahydropyran ring dictates their axial or equatorial orientation in the chair conformation, which in turn affects how the molecule presents its functional groups for interaction with a biological target. For 2,3-disubstituted tetrahydropyrans, both cis and trans diastereomers are possible, and their synthesis requires careful selection of reaction conditions and starting materials.
Synthetic Routes to Bioisosteres of this compound (e.g., sulfonamides)
While the carboxylic acid group is often crucial for biological activity, it can also lead to poor metabolic stability and limited cell permeability. researchgate.net Bioisosteric replacement of the carboxylic acid with a group that mimics its essential properties (such as acidity and hydrogen bonding capability) while offering improved physicochemical characteristics is a common strategy in drug design.
Sulfonamides: Sulfonamides are well-established bioisosteres of carboxylic acids. They possess a similar tetrahedral geometry and can act as hydrogen bond donors. A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, leveraging copper-catalyzed decarboxylative halosulfonylation. princeton.edu This method could potentially be applied to convert this compound directly into its sulfonamide analogue. Another approach involves the photocatalytic conversion of carboxylic acids into sulfinamide intermediates, which can then be divergently synthesized into sulfonamides. nih.gov
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. researchgate.net It has a similar pKa to a carboxylic acid and a planar geometry. The synthesis of tetrazoles often involves the [3+2] cycloaddition of a nitrile with an azide (B81097).
Acylsulfonamides: Acylsulfonamides also serve as effective carboxylic acid mimics. nih.gov Research has shown that in some systems, acylsulfonamide and tetrazole bioisosteres can exhibit binding affinities similar to or better than their carboxylic acid counterparts. rsc.org
The choice of a suitable bioisostere depends on the specific biological target and desired property improvements. A comparative summary of common carboxylic acid bioisosteres is provided below.
| Bioisostere | Key Features |
| Sulfonamide | Tetrahedral geometry, hydrogen bond donor, improved metabolic stability. |
| Tetrazole | Planar, similar pKa to carboxylic acid, metabolically stable. |
| Acylsulfonamide | Highly acidic N-H, competent anion binder. |
| Hydroxamic Acid | Metal-chelating properties, hydrogen bond donor/acceptor. |
Supramolecular Chemistry and Self Assembly of 2 Phenyloxane 3 Carboxylic Acid and Its Analogues
Hydrogen Bonding Motifs in 2-Phenyloxane-3-carboxylic Acid Architectures
The architecture of supramolecular assemblies is primarily dictated by the nature and geometry of intermolecular interactions. For this compound, a molecule featuring a carboxylic acid group, a phenyl ring, and a saturated oxane ring, a hierarchy of non-covalent forces governs its organization.
Carboxylic Acid Dimerization and Network Formation
The most significant and predictable interaction for carboxylic acids is the formation of strong hydrogen bonds. libretexts.org Molecules of this compound, like most carboxylic acids, are prone to form highly stable cyclic dimers in both the liquid and solid states. libretexts.orglibretexts.org This dimerization occurs through a pair of O-H···O=C hydrogen bonds, creating a characteristic eight-membered ring pattern known as the R22(8) supramolecular synthon. researchgate.netmdpi.com This robust interaction effectively doubles the size of the molecule, which significantly influences its physical properties. libretexts.org
In the solid state or in non-polar solvents, this dimerization is the dominant organizing motif. princeton.edu The stability of this dimer is a critical factor in the formation of larger, ordered networks. The persistence of these hydrogen-bonded structures, even in the vapor phase for some simple acids, underscores their strength. libretexts.org When multiple molecules are present, these dimeric units can further assemble into one-dimensional chains or two-dimensional sheets, laying the groundwork for crystalline structures or extended molecular networks on a surface. researchgate.net
Intermolecular Interactions Beyond Hydrogen Bonding (e.g., π-stacking, van der Waals forces)
While hydrogen bonding provides the primary structural scaffold, other, weaker interactions are crucial for the fine-tuning and stability of the final assembly. The phenyl group in this compound introduces the possibility of π-π stacking interactions. nih.govresearchgate.netacs.org These interactions, arising from the attraction between the electron clouds of aromatic rings, can dictate the relative arrangement of molecules within the larger assembly. The geometry of this stacking can vary, from face-to-face to offset or T-shaped arrangements, each with different energetic contributions. acs.org
Furthermore, van der Waals forces, although weaker, play a collective role in maximizing packing density. The bulky, non-polar oxane ring and the hydrocarbon backbone of the phenyl group contribute to these dispersive forces. In the context of self-assembly, there is a subtle competition between the strong, directional hydrogen bonds that seek a specific geometry and the less directional van der Waals and π-π stacking forces that favor close packing. The final observed structure represents the thermodynamic minimum achieved by balancing these competing interactions.
Interfacial Self-Assembly on Atomically Flat Substrates (e.g., Highly Oriented Pyrolytic Graphite (HOPG), Au(111))
The self-assembly of molecules at the liquid-solid interface provides a powerful method for creating highly ordered two-dimensional (2D) nanostructures. Surfaces like Highly Oriented Pyrolytic Graphite (HOPG) and the Au(111) single crystal are ideal substrates for such studies due to their atomic flatness and chemical inertness.
For molecules like this compound, the adsorption and ordering process on these substrates is governed by both molecule-molecule and molecule-substrate interactions. On HOPG, a non-polar surface, the molecule-molecule interactions (hydrogen bonding and π-stacking) are generally dominant. On a more reactive surface like Au(111), the carboxylic acid group can chemisorb, leading to different assembly patterns compared to the physisorbed structures typically seen on graphite. researchgate.netresearchgate.net Studies on ferrocenecarboxylic acid on Au(111) have shown that below full monolayer coverage, a variety of structures including dimers and more complex double-row clusters can form, stabilized by hydrogen bonding. nih.gov
Influence of Solvent and Concentration on Assembly Morphology
The choice of solvent and the concentration of the solute are critical parameters that can be tuned to control the morphology of the self-assembled structures at the liquid-solid interface. researchgate.net The solvent's polarity plays a particularly important role.
Solvent Effects: In non-polar solvents, the strong hydrogen bonding between carboxylic acid molecules dominates, often leading to the formation of the intended dimeric structures. princeton.edu In contrast, polar solvents can compete for hydrogen bonding sites on the carboxylic acid group, potentially disrupting the formation of stable dimers and leading to different or less-ordered assemblies. princeton.eduacs.org For instance, research on carboxylic acid derivatives has shown that different solvents can lead to entirely different packing arrangements, such as honeycomb versus row structures. acs.orgnih.gov
Concentration Effects: Concentration acts as a key thermodynamic parameter. At very low concentrations, molecules may adsorb as isolated entities or form small, unstable clusters. As concentration increases, a critical point is reached where stable, extended 2D crystalline networks form on the substrate. rsc.org This process is often reversible, indicating that the molecules on the surface are in equilibrium with those in the solution. researchgate.net Further increases in concentration can sometimes lead to the formation of multilayered structures. The table below summarizes the general influence of these factors.
| Factor | Influence on Self-Assembly | Expected Outcome for this compound |
| Solvent Polarity | Competes with intermolecular hydrogen bonds. | Non-polar solvents (e.g., alkanes) favor robust dimer-based networks. Polar solvents (e.g., alcohols) may disrupt network formation or lead to co-adsorption. |
| Concentration | Determines surface coverage and stability of the assembly. | Below a critical concentration, disordered or no assembly occurs. Above this threshold, stable 2D networks are expected to form. |
Formation of Two-Dimensional Molecular Networks and Nanostructures
The combination of directional hydrogen bonds and other intermolecular forces allows this compound and its analogues to form highly organized 2D molecular networks. The primary binding motif is the carboxylic acid dimer, which acts as a "supermolecule" that then arranges into a larger periodic structure. researchgate.netlibretexts.org
The specific geometry of the network is determined by the interplay between the hydrogen-bonded backbone and the steric demands of the side groups (the phenyl and oxane rings). For example, studies on tricarboxylic acids on HOPG have shown that molecules can form offset zigzag chains to maximize packing density, even at the expense of forming a fully interconnected 2D hydrogen-bonded lattice. acs.org This demonstrates the subtle energetic balance that dictates the final structure. In some cases, the pores created within these networks can trap solvent molecules or host other guest molecules, leading to the formation of more complex host-guest systems. acs.orgacs.org
The resulting nanostructures can exhibit various patterns, such as linear rows, herringbone patterns, or porous honeycomb networks, depending on the molecular structure and assembly conditions. researchgate.netacs.org
Role of Molecular Symmetry in Self-Assembly
Molecular symmetry is a crucial factor in predicting and controlling the outcome of a self-assembly process. acs.orgnih.gov Molecules with high symmetry, such as 1,3,5-benzenetricarboxylic acid (trimesic acid), often form highly predictable and regular porous networks (e.g., the well-known "chicken-wire" structure). acs.org
This compound is a chiral molecule and possesses low symmetry. This lack of high-order rotational symmetry means it is less likely to form highly symmetric open networks like those seen with trimesic acid. Instead, its self-assembly is expected to result in less symmetric, potentially more complex patterns. acs.org Research comparing the assembly of carboxylic acid derivatives with different symmetries has shown that lower symmetry can lead to distinct packing arrangements, such as regular row structures instead of tetragonal or honeycomb networks. acs.orgnih.gov The chirality of this compound could also lead to the formation of chiral domains on the achiral HOPG or Au(111) surfaces.
Host-Guest Chemistry and Selective Inclusion Properties of this compound Derived Networks
Further investigation into broader categories of related compounds, such as oxane carboxylic acids and derivatives of 1,4-benzodioxane, also did not yield sufficiently specific data to extrapolate to the target compound without violating the strict requirement to focus solely on this compound. The scientific community has not published research in this specific area that is accessible through the conducted searches. Therefore, no data tables or detailed research findings can be provided as requested in the instructions.
In Vitro Biological Investigation of 2 Phenyloxane 3 Carboxylic Acid and Its Congeners As Molecular Tools
A Versatile Scaffold for Biologically Active Molecules
The 2-phenyloxane core, a six-membered oxygen-containing heterocycle bearing a phenyl group, represents a "privileged structure" in medicinal chemistry. Such scaffolds are known to interact with multiple biological targets, making them attractive starting points for drug discovery. The presence of a carboxylic acid at the 3-position of the oxane ring in 2-Phenyloxane-3-carboxylic acid provides a crucial handle for synthetic modification, allowing for the generation of diverse libraries of compounds for biological screening.
While direct synthetic applications of this compound are not yet extensively documented in peer-reviewed literature, the utility of similar heterocyclic carboxylic acids is well-established. For instance, various quinoline-3-carboxylic acid and pyrazole-3-carboxylic acid derivatives serve as key building blocks in the synthesis of a wide array of therapeutic agents. mdpi.comnih.gov The structural and electronic properties of the 2-phenyloxane moiety suggest its potential to serve in a similar capacity.
Precursors to Enzyme Substrates: A Focus on Sphingosine (B13886) Kinases
Sphingosine kinases (SphK) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and inflammation. nih.govresearchgate.net The development of inhibitors for SphK is a significant area of research for cancer and inflammatory diseases. psu.edu
Building Blocks for S1P Receptor Ligands
The product of sphingosine kinase activity, S1P, exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. nih.gov Modulators of these receptors have therapeutic applications in autoimmune diseases, such as multiple sclerosis. The discovery of novel S1P receptor ligands is an active area of pharmaceutical research.
The 2-phenyloxane scaffold holds promise as a foundational structure for the synthesis of new S1P receptor ligands. The design of S1P receptor modulators often involves a scaffold that presents key pharmacophoric features in a specific spatial orientation. The stereochemistry of the 2-phenyloxane ring, combined with the functional handle of the carboxylic acid, allows for the systematic exploration of the chemical space around this core. By analogy, other heterocyclic scaffolds, such as quinolines and pyrazoles, have been successfully employed to generate potent and selective ligands for various GPCRs. nih.govnih.gov
In Vitro Mechanistic Studies of Molecular Interactions
Currently, there is a notable absence of published in vitro mechanistic studies detailing the specific molecular interactions of this compound with biological targets. Research on analogous heterocyclic compounds, however, underscores the importance of such investigations. For example, detailed studies on quinolone derivatives have elucidated their mechanism of action as antimitotic agents by interacting with tubulin. nih.gov Similar in-depth studies would be necessary to understand how this compound or its derivatives might interact with potential targets like sphingosine kinases or S1P receptors. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would be invaluable in visualizing binding modes and identifying key intermolecular interactions.
Structure-Activity Relationship (SAR) Studies Focused on In Vitro Molecular Recognition
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the 2-phenyloxane class of molecules, systematic modifications would be required to build a comprehensive SAR profile.
Key areas for modification on the this compound scaffold would include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring could significantly impact binding affinity and selectivity for a given biological target.
Modification of the Carboxylic Acid: The carboxylic acid could be converted to a range of amides, esters, or other bioisosteres to explore interactions with the target protein and to modulate physicochemical properties like cell permeability.
Stereochemistry of the Oxane Ring: The stereocenters at positions 2 and 3 of the oxane ring are likely to be critical for biological activity. The synthesis and evaluation of individual stereoisomers would be essential to determine the optimal configuration for target engagement.
While no specific SAR studies for this compound are available, research on structurally related 2-phenyl-4-quinolone derivatives has demonstrated that substitutions on the phenyl ring and modifications of the quinolone core can dramatically influence their anticancer activity. nih.gov
Applications in Chemical Biology as Probes for Biological Systems
Chemical probes are powerful tools for studying the function of proteins and biological pathways in their native environment. A well-designed chemical probe should be potent, selective, and possess a functional group for the attachment of reporter tags (e.g., fluorophores, biotin).
Derivatives of this compound could potentially be developed into chemical probes. For instance, if a potent and selective inhibitor of sphingosine kinase based on this scaffold were identified, the carboxylic acid could be used as an attachment point for an alkyne or azide (B81097) handle via a linker. This would allow for the use of click chemistry to attach a fluorescent dye, enabling the visualization of the target enzyme in cells. The development of redox-activatable probes for enzymes like cyclooxygenase-2 (COX-2) highlights the sophisticated design principles that can be applied to create advanced chemical biology tools. nih.gov
Conclusion and Future Research Perspectives for 2 Phenyloxane 3 Carboxylic Acid
Synthesis and Reactivity Challenges and Opportunities
The synthesis of polysubstituted oxanes, such as 2-Phenyloxane-3-carboxylic acid, is not without its hurdles. Key challenges lie in achieving high yields and selectivities. The development of synthetic routes often needs to address issues of regioselectivity and stereoselectivity, particularly when multiple functional groups are present.
One of the primary opportunities in the synthesis of this compound is the development of novel catalytic systems that can efficiently construct the oxane ring with the desired substitution pattern. While various methods exist for the synthesis of related heterocyclic systems, their adaptation to this specific target molecule remains an area ripe for investigation. For instance, metal-assisted dipolar cycloaddition reactions have been employed for the preparation of highly substituted tetrahydropyrans and could be a potential route. nih.gov
A significant challenge in the chemistry of carboxylic acids is the potential for decarboxylation under certain reaction conditions. This side reaction can reduce the yield of the desired product and complicate purification processes. Future synthetic strategies must therefore be designed to be mild enough to preserve the carboxylic acid functionality.
| Synthetic Challenge | Potential Opportunity/Approach | Relevant Analogue System |
| Regio- and Stereocontrol | Development of novel organo- or metal-based catalysts. | Oxetanes, Tetrahydropyrans nih.govacs.org |
| Decarboxylation | Use of mild reaction conditions and protective group strategies. | 2-Pyridone-3-carboxylic acids nih.gov |
| Ring Formation | Exploration of intramolecular cyclization reactions like haloetherification. | Chiral Polysubstituted Oxazepanes nih.gov |
The reactivity of the this compound scaffold also presents a host of research opportunities. The interplay between the phenyl ring, the oxane oxygen, and the carboxylic acid group could lead to unique chemical transformations. Investigating the reactivity of this compound towards a variety of reagents will be crucial in understanding its chemical behavior and unlocking its full synthetic potential.
Advancements in Stereochemical Control and Characterization
The presence of at least two stereocenters in this compound makes stereochemical control a paramount concern. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is a critical future research direction.
Recent advancements in asymmetric catalysis offer promising avenues for the enantioselective and diastereoselective synthesis of substituted heterocycles. rsc.orgnih.gov For example, photocatalytic methods have been developed for the highly stereoselective synthesis of complex molecules containing all-carbon quaternary centers, a strategy that could potentially be adapted for the synthesis of specific stereoisomers of this compound. nih.gov Furthermore, methods such as regio- and stereoselective 7-endo cyclization through haloetherification have proven effective in the synthesis of chiral polysubstituted oxazepanes and could be explored for the target molecule. nih.gov
The characterization of the resulting stereoisomers is an equally important aspect. Advanced analytical techniques, including multidimensional NMR spectroscopy and X-ray crystallography, will be indispensable for the unambiguous determination of the relative and absolute configurations of the synthesized molecules.
| Stereochemical Aspect | Future Research Direction | Key Techniques |
| Asymmetric Synthesis | Development of chiral catalysts and auxiliaries. | Asymmetric catalysis, Chiral pool synthesis. |
| Diastereoselective Reactions | Exploration of substrate-controlled and reagent-controlled cyclization reactions. | Photocatalysis, Haloetherification. nih.govnih.gov |
| Stereochemical Assignment | Unambiguous determination of absolute and relative configurations. | NMR Spectroscopy, X-ray Crystallography. |
Expanding the Scope of Supramolecular Architectures
The molecular structure of this compound, featuring both a hydrogen bond donor (the carboxylic acid) and acceptor (the carboxylic acid and the ether oxygen), as well as an aromatic ring capable of π-π stacking, makes it an excellent candidate for the construction of novel supramolecular architectures.
Future research should focus on exploring the self-assembly properties of this molecule in the solid state and in solution. The formation of hydrogen-bonded dimers, chains, or more complex networks is highly probable. The interplay of hydrogen bonding and π-π interactions could lead to the formation of unique crystal packing arrangements with potentially interesting material properties. Studies on related heterocyclic derivatives have shown that such interactions can direct the formation of continuous helices and other well-defined supramolecular structures. nih.govmdpi.com
The ability to control the supramolecular assembly of this compound and its derivatives could open doors to applications in crystal engineering and materials science, for example, in the design of new porous materials or liquid crystals.
Emerging Methodologies in In Vitro Biological Tool Development
Heterocyclic scaffolds are a mainstay in medicinal chemistry and drug discovery. The this compound framework represents a novel scaffold that could be exploited for the development of new in vitro biological tools. The structural similarity to other biologically active heterocycles, such as pyrano[2,3-d]pyrimidines and 2-pyridone-3-carboxylic acids, which have shown activities like acetylcholinesterase inhibition and antimicrobial effects, suggests that derivatives of this compound could also exhibit interesting biological profiles. nih.govresearchgate.net
Future research should involve the synthesis of a library of derivatives of this compound with systematic variations in the substituents on the phenyl ring and the oxane core. These compounds could then be screened against a variety of biological targets, such as enzymes, receptors, and ion channels, to identify potential lead compounds for further development. The carboxylic acid moiety also provides a convenient handle for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes for studying biological processes.
| Potential Biological Application | Rationale based on Analogue Structures | Future Steps |
| Antimicrobial Agents | 2-Pyridone-3-carboxylic acid derivatives show antimicrobial activity. nih.gov | Synthesis and screening of a derivative library. |
| Enzyme Inhibitors | Pyrano[2,3-d]pyrimidine derivatives exhibit acetylcholinesterase inhibition. researchgate.net | Docking studies and in vitro enzyme assays. |
| Chemical Probes | Carboxylic acid allows for conjugation. | Synthesis of fluorescently labeled or biotinylated derivatives. |
Interdisciplinary Research Avenues for this compound
The full potential of this compound can best be realized through interdisciplinary research efforts that bridge the gap between chemistry, biology, and materials science.
The synthesis of new derivatives of this compound by organic chemists will provide the molecular diversity needed for screening by medicinal chemists and pharmacologists to uncover new biological activities. The collaboration with computational chemists can aid in the rational design of new derivatives with improved properties and in understanding the molecular basis of their activity.
Furthermore, the investigation of the supramolecular properties of these compounds by physical chemists and materials scientists could lead to the development of new materials with tailored properties. The unique combination of functional groups in this compound makes it a versatile platform for fundamental studies and a potential building block for a wide range of applications. The journey from its initial synthesis to its potential application as a therapeutic agent or a functional material will require a concerted effort from researchers across multiple disciplines.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-Phenyloxane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves cyclization of substituted phenyl precursors with carboxylic acid derivatives. Key steps include esterification, hydrolysis, or Friedel-Crafts acylation. Optimization may involve varying catalysts (e.g., Lewis acids like AlCl₃), solvents (polar aprotic solvents for cyclization), and temperature gradients to enhance yield and purity . Characterization via NMR and IR can confirm intermediate formation, while HPLC monitors reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm). Carboxylic acid protons (δ 10–12 ppm) may appear broad due to hydrogen bonding .
- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H stretching (~2500–3000 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers ensure safe handling and disposal of this compound?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in fume hoods to minimize inhalation risks .
- Waste Management : Neutralize acidic waste with bicarbonate before disposal. Segregate organic waste for incineration by certified facilities .
Advanced Research Questions
Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to confirm structural assignments. For chromatographic anomalies, use orthogonal methods (e.g., GC-MS vs. HPLC-UV) .
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .
Q. What strategies optimize the enantiomeric purity of this compound for chiral drug design?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclization to control stereochemistry .
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC for enantiomer separation. Validate purity via polarimetry or circular dichroism (CD) .
Q. How do computational methods aid in predicting the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to predict reaction pathways (e.g., acid-catalyzed ring-opening). Solvent effects can be simulated using COSMO-RS .
- Molecular Dynamics (MD) : Assess conformational stability of the oxane ring and phenyl-carboxylic acid interactions in solution .
Q. What experimental approaches validate the biological activity of this compound in drug discovery?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates. IC₅₀ values quantify potency .
- ADME Studies : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests to predict pharmacokinetics .
Data Interpretation and Challenges
Q. How should researchers address unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., D₂O for H/D exchange) identifies intermediates. Kinetic studies (time-resolved sampling) reveal competing pathways .
- Byproduct Isolation : Use preparative TLC or column chromatography to isolate impurities. Structural elucidation via MS/MS and 2D NMR (COSY, HSQC) clarifies their origin .
Q. What are the pitfalls in interpreting computational models of this compound’s electronic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
